Myo-inositol trispyrophosphate

説明

Structure

3D Structure

特性

IUPAC Name |

4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDKSUBRULAYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O21P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029636 | |

| Record name | Myo-inositol trispyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802590-64-3 | |

| Record name | Myo-inositol trispyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802590643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myo-inositol trispyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYO-INOSITOL TRISPYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116EYZ0PPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of a Hypoxia Modulator: A Technical Guide to the Discovery and Synthesis of Myo-inositol Trispyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Oxygen Modulation

Myo-inositol trispyrophosphate (ITP), a synthetic, membrane-permeant molecule, has emerged as a significant subject of interest in therapeutic research due to its unique ability to allosterically regulate hemoglobin and enhance oxygen release to tissues.[1][2][3] This property positions ITP as a potential therapeutic agent for a range of conditions characterized by tissue hypoxia, including cardiovascular diseases and certain cancers.[1][3] Unlike its precursor, myo-inositol hexakisphosphate (IP6 or phytic acid), ITP can cross the red blood cell membrane, a critical feature for its in vivo activity.[1][4] This guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of ITP, offering valuable insights for researchers and drug development professionals.

The Genesis of a Synthetic Allosteric Effector

The development of ITP arose from the need for a molecule that could effectively modulate the oxygen-binding affinity of hemoglobin within red blood cells. While the potent allosteric effects of myo-inositol hexakisphosphate (IP6) were known, its high negative charge at neutral pH prevents it from crossing the red blood cell membrane, limiting its therapeutic utility to ex vivo applications.[1] The scientific innovation leading to ITP was the creation of a pyrophosphate derivative of phytic acid.[4] This structural modification resulted in a molecule that retains the ability to interact with hemoglobin but possesses the crucial characteristic of being membrane-permeant.[1][4] This breakthrough paved the way for in vivo studies and the exploration of ITP's therapeutic potential.

Chemical Synthesis of Myo-inositol Trispyrophosphate: A Comparative Overview

The synthesis of ITP is a critical aspect of its research and development. The most established and widely documented method utilizes commercially available phytic acid as the starting material.[5] A theoretical alternative involves a more complex, multi-step synthesis from myo-inositol.[5]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, scalability, and desired purity. The following table provides a comparative overview of the two primary approaches.

| Parameter | Route 1: Cyclization of Phytic Acid | Route 2: Stepwise Synthesis from Myo-Inositol (Theoretical) |

| Starting Material | Phytic Acid (IP6)[5] | Myo-Inositol[5] |

| Key Reactions | Ion exchange, salt formation, intramolecular cyclization[5] | Protecting group manipulation, multiple phosphorylations, pyrophosphorylation[5] |

| Primary Reagents | Dowex 50 resin, Triethylamine, Dicyclohexylcarbodiimide (DCC)[5] | Various protecting group reagents, phosphorylating agents (e.g., phosphoramidites), pyrophosphorylating agents[5] |

| Advantages | Utilizes a readily available and already phosphorylated backbone, simplifying the overall process.[5] | Potentially allows for the synthesis of specific isomers and analogues.[6] |

| Challenges | May result in a mixture of products requiring purification. | A multi-step, complex synthesis with potentially lower overall yield.[5] |

Detailed Experimental Protocol: Synthesis from Phytic Acid

The following protocol outlines the key steps for the synthesis of ITP from phytic acid, a method that leverages the existing phosphorylated inositol structure.

Step 1: Ion Exchange

-

Phytic acid is passed through a Dowex 50 resin to ensure it is in its free acid form.

Step 2: Salt Formation

-

The phytic acid is then neutralized with triethylamine to form the corresponding salt, which is more soluble in organic solvents.

Step 3: Intramolecular Cyclization

-

The triethylamine salt of phytic acid is treated with a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), in an anhydrous solvent like pyridine.[3] This promotes the intramolecular cyclization to form the trispyrophosphate structure.

Step 4: Purification

-

The resulting ITP is typically a mixture of isomers and requires purification, often achieved through anion-exchange chromatography using columns like QAE--Sephadex.[3]

Mechanism of Action: Enhancing Oxygen Delivery

ITP's primary biological function is to act as an allosteric effector of hemoglobin.[2][3] It binds to a site on the hemoglobin molecule distinct from the oxygen-binding heme groups, inducing a conformational change that reduces hemoglobin's affinity for oxygen.[7] This "right shift" in the oxygen-hemoglobin dissociation curve results in an increased release of oxygen from red blood cells into the surrounding tissues.[4][7]

Signaling Pathway and Cellular Uptake

The journey of ITP from administration to its site of action within the red blood cell is a critical aspect of its pharmacology. A key discovery was that ITP enters red blood cells via the Band 3 anion transporter.[2][8] This transporter-mediated uptake is a crucial factor in the tissue-selective action of ITP.[2]

Caption: Allosteric regulation of hemoglobin by ITP.

Experimental Workflow for Studying ITP's Efficacy

A crucial experimental procedure to evaluate the efficacy of ITP is the determination of the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A rightward shift in the P50 value indicates a decrease in hemoglobin's oxygen affinity. [1]

Step-by-Step Protocol for P50 Measurement

-

Blood Sample Preparation: Obtain whole blood or isolated red blood cells.

-

Incubation with ITP: Incubate the blood sample with varying concentrations of ITP or a vehicle control for a specified period.

-

Hemoxymetry: Use a hemoxymeter or a similar instrument to measure the oxygen-hemoglobin dissociation curve.

-

Data Analysis: Determine the P50 value from the dissociation curve for each experimental condition. An increase in the P50 value in the ITP-treated samples compared to the control indicates the desired allosteric effect. [1][7]

Caption: Experimental workflow for P50 measurement.

Therapeutic Potential and Future Directions

The ability of ITP to enhance oxygen delivery to tissues has significant therapeutic implications. In preclinical studies, ITP has demonstrated the potential to improve exercise capacity in models of heart failure. [1][9]In oncology, by alleviating tumor hypoxia, ITP may enhance the efficacy of chemo- and radiotherapy. [7]Further research is ongoing to fully elucidate the therapeutic applications and safety profile of this promising molecule. The development of sensitive analytical methods for detecting ITP in biological fluids is also crucial for both clinical development and anti-doping control. [10]

Conclusion

Myo-inositol trispyrophosphate represents a significant advancement in the field of hemoglobin allosteric modulators. Its unique membrane permeability overcomes the limitations of earlier compounds, opening up new avenues for the treatment of hypoxia-related diseases. The synthetic route from phytic acid provides a viable method for its production, and its mechanism of action is well-characterized. As research continues, ITP holds the promise of becoming a valuable therapeutic tool in a variety of clinical settings.

References

- A Comparative Review of Synthetic Routes to Myo-Inositol Trispyrophosphate (ITPP) - Benchchem. (n.d.).

- Perse, E. A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS, 106(7), 1926–1931.

- Duarte, C. D., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem, 11(18), 2543–2548.

- Wikipedia. (2023). myo-Inositol trispyrophosphate.

- EvitaChem. (n.d.). Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3.

- Oknińska, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(3), 2272–2283.

- Biolo, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed, 106(7), 1926-1931.

- Duarte, C. D., et al. (2010). myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ResearchGate.

- MedchemExpress.com. (n.d.). myo-Inositol trispyrophosphate hexa-triethylamine.

- Benchchem. (n.d.). Myo-inositol Trispyrophosphate (ITPP) Research Compound.

- Biosynth. (n.d.). myo-Inositol trispyrophosphate hexasodium salt | 23103-35-7 | MI16762.

- Riley, A. M., et al. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). PMC - PubMed Central.

- Thermo Fisher Scientific. (2015, January 30). Doping Control: Myo-inositol Trispyrophosphate (ITPP).

Sources

- 1. pnas.org [pnas.org]

- 2. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]

- 4. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myo-inositol Trispyrophosphate (ITPP) Research Compound [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Myo-inositol Trispyrophosphate (ITPP)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant small molecule that has garnered significant scientific interest due to its unique ability to modulate the oxygen-binding affinity of hemoglobin. As an allosteric effector, ITPP promotes the release of oxygen from red blood cells, thereby enhancing tissue oxygenation.[1][2] This property has positioned ITPP as a promising therapeutic candidate for a range of pathologies characterized by hypoxia, including cardiovascular diseases, cancer, and neurodegenerative disorders.[3][4] This technical guide provides a comprehensive overview of the chemical properties, intricate structure, and mechanism of action of ITPP, intended to serve as a foundational resource for researchers and drug development professionals.

Introduction to Myo-inositol Trispyrophosphate (ITPP)

ITPP, a pyrophosphate derivative of phytic acid, is a synthetic compound designed to mimic the function of endogenous allosteric effectors of hemoglobin, such as 2,3-bisphosphoglycerate (2,3-BPG).[1][5] Unlike many naturally occurring inositol phosphates, ITPP possesses the crucial ability to permeate the red blood cell membrane, enabling it to interact directly with hemoglobin within the circulatory system.[1][6] Its primary biological effect is to shift the oxygen-hemoglobin dissociation curve to the right, signifying a decrease in hemoglobin's affinity for oxygen and a subsequent increase in oxygen release to peripheral tissues.[6][7] This enhanced oxygen delivery holds therapeutic potential in various disease states where tissue hypoxia is a critical pathological factor.[2][4]

Chemical Structure and Properties

The unique chemical architecture of ITPP is fundamental to its biological activity. A thorough understanding of its structure and physicochemical properties is essential for its synthesis, characterization, and application in research and drug development.

Molecular Composition and Stereochemistry

ITPP is a derivative of myo-inositol, a naturally occurring carbocyclic sugar alcohol.[3][8] The core of the ITPP molecule is the myo-inositol ring, a six-carbon cyclohexane with one hydroxyl group on each carbon. In ITPP, three pyrophosphate groups are attached to the inositol ring.[3] The systematic name for ITPP is myo-inositol cyclic 1,2:3,4:5,6-tris(P,P'-dihydrogen diphosphate).[1]

The stereochemistry of the myo-inositol ring is complex, with multiple chiral centers. This gives rise to various stereoisomers, and the specific spatial arrangement of the pyrophosphate groups is critical for the molecule's interaction with hemoglobin.[9][10]

Physicochemical Properties

A summary of the key physicochemical properties of ITPP is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂₁P₆ | [1] |

| Molecular Weight | 605.99 g/mol | [1][11] |

| Appearance | White powder | [11] |

| Solubility | Soluble in water (50 mg/mL) | [6][12] |

| Predicted Boiling Point | 862.3 ± 75.0 °C | [11] |

| Predicted Density | 2.41 ± 0.1 g/cm³ | [11] |

| Predicted pKa | 0.30 ± 0.20 | [11] |

Note: Some properties are predicted based on computational models.

The high water solubility of ITPP is attributed to its multiple phosphate groups, which are ionized at physiological pH.[13] This high polarity also presents challenges for its analysis and purification.[14]

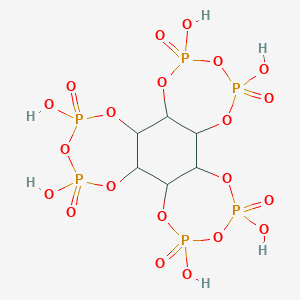

Structural Visualization

The chemical structure of Myo-inositol Trispyrophosphate (ITPP) is depicted in the following diagram:

Caption: Chemical structure of Myo-inositol Trispyrophosphate (ITPP).

Mechanism of Action: Allosteric Modulation of Hemoglobin

The therapeutic effects of ITPP are primarily attributed to its role as an allosteric modulator of hemoglobin.[5][7]

Binding to Hemoglobin and Conformational Change

ITPP binds to the allosteric site of hemoglobin, the same site that binds 2,3-BPG.[15] This binding induces a conformational change in the hemoglobin molecule, stabilizing it in the low-oxygen-affinity "tense" (T) state.[3] By favoring the T-state, ITPP reduces the overall affinity of hemoglobin for oxygen.

Rightward Shift of the Oxygen-Hemoglobin Dissociation Curve

The stabilization of the T-state by ITPP results in a rightward shift of the oxygen-hemoglobin dissociation curve.[6][7] This shift indicates that at any given partial pressure of oxygen, hemoglobin will be less saturated with oxygen, leading to an enhanced release of oxygen into the surrounding tissues.[1] This effect is particularly pronounced in hypoxic environments where the partial pressure of oxygen is already low.[4]

Downstream Cellular Effects

The increased oxygen delivery mediated by ITPP can lead to a cascade of downstream cellular and physiological effects. Notably, it has been shown to suppress the expression of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor involved in the cellular response to hypoxia.[7][16] By alleviating tissue hypoxia, ITPP can help to normalize the cellular environment and counteract the pathological consequences of oxygen deprivation.[2]

The signaling pathway of ITPP's action on hemoglobin and subsequent effects on tissue oxygenation is illustrated below.

Caption: Mechanism of ITPP action on hemoglobin and tissue oxygenation.

Experimental Protocols: Synthesis and Analysis

The synthesis and analysis of ITPP require specialized chemical and analytical techniques due to its highly phosphorylated and polar nature.

Synthesis of ITPP from Phytic Acid

A common and well-documented method for synthesizing ITPP starts from commercially available phytic acid (myo-inositol hexakisphosphate, IP6).[17]

Materials:

-

Phytic acid dodecasodium salt

-

Dowex 50W-X8 resin (H⁺ form)

-

Triethylamine (TEA)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous pyridine

-

Anion-exchange resin (e.g., Dowex 1X8-200)

-

Sodium chloride (NaCl)

Procedure:

-

Ion Exchange: Prepare a solution of phytic acid dodecasodium salt in deionized water and pass it through a column of Dowex 50W-X8 resin (H⁺ form) to obtain the free acid form of phytic acid.

-

Salt Formation: Neutralize the phytic acid solution with triethylamine to form the triethylammonium salt.

-

Intramolecular Cyclization: Dissolve the triethylammonium salt in anhydrous pyridine. Add dicyclohexylcarbodiimide (DCC) dropwise to the solution while stirring under an inert atmosphere. This promotes the intramolecular cyclization to form the triply cyclized triethylammonium salt of ITPP.

-

Purification: The crude ITPP product is purified by anion-exchange chromatography.[7]

-

Load the reaction mixture onto a Dowex 1X8-200 column.

-

Elute with a linear gradient of sodium chloride (e.g., 0.5–1.0 M NaCl).

-

-

Desalting: The fractions containing ITPP are collected and desalted, for example, by dialysis or size-exclusion chromatography, to yield the purified ITPP hexasodium salt.[7]

Analytical Characterization of ITPP

The identity and purity of synthesized ITPP are confirmed using a combination of analytical techniques.[7]

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of the myo-inositol backbone.

-

³¹P NMR: Provides information on the pyrophosphate groups and their linkages.[15]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of ITPP.[7] High-resolution mass spectrometry can provide the exact mass.

-

High-Performance Liquid Chromatography (HPLC): Due to the high polarity of ITPP, conventional reversed-phase HPLC is not suitable.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (LC-MS/MS) is a robust method for the detection and quantification of ITPP in biological matrices.[14][18]

Therapeutic Potential and Future Directions

The ability of ITPP to enhance tissue oxygenation has led to its investigation in a variety of preclinical models of diseases characterized by hypoxia.

Cardiovascular Diseases

In models of heart failure and pulmonary hypertension, ITPP has been shown to improve exercise capacity and prevent adverse cardiac remodeling by alleviating myocardial hypoxia.[4][16]

Oncology

Tumor hypoxia is a major contributor to cancer progression and resistance to therapy.[2] ITPP has demonstrated anti-cancer properties by increasing oxygen delivery to tumors, which can enhance the efficacy of radiation and chemotherapy.[4][19]

Performance Enhancement

Due to its ability to increase maximal exercise capacity, ITPP has been identified as a potential performance-enhancing substance in sports and is on the World Anti-Doping Agency's prohibited list.[6][18]

Conclusion

Myo-inositol trispyrophosphate is a fascinating synthetic molecule with a unique mechanism of action that holds significant therapeutic promise. Its ability to allosterically modulate hemoglobin and enhance tissue oxygenation opens up new avenues for the treatment of a wide range of diseases associated with hypoxia. Further research into its long-term safety, efficacy, and delivery methods will be crucial in translating the potential of ITPP from the laboratory to the clinic.

References

-

Wikipedia. (2023, December 2). myo-Inositol trispyrophosphate. Retrieved from [Link]

-

ResearchGate. (n.d.). Inositol tripyrophosphate: A new membrane permeant allosteric effector of haemoglobin. Retrieved from [Link]

-

Le Dévédec, M., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine, 23(2), 1472-1482. [Link]

-

ResearchGate. (n.d.). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. Retrieved from [Link]

-

Stanford Chemicals. (n.d.). Myo-inositol Trispyrophosphate (CAS: 623552-11-4). Retrieved from [Link]

-

Oknińska, M., et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]

-

ResearchGate. (n.d.). Impact of myo-inositol trispyrophosphate (ITPP) on in vitro oxygen.... Retrieved from [Link]

-

Görgens, C., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. Drug testing and analysis, 6(11-12), 1125-1133. [Link]

-

Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), e0285318. [Link]

-

ResearchGate. (n.d.). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. Retrieved from [Link]

-

L-Biolo, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(6), 1926-1931. [Link]

-

Ho, H. M., et al. (2011). Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 3019-3025. [Link]

-

Dr. Oracle. (2025, November 7). Is myo-inositol (myo-inositol) effective in increasing oxygen levels?. Retrieved from [Link]

-

UK Supplier. (n.d.). Myo-inositol Trispyrophosphate (CAS: 623552-11-4), ≥99%, Molecular Weight 605.99 g/mol . Retrieved from [Link]

-

Miller, G. J., & Potter, B. V. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Molecules (Basel, Switzerland), 21(12), 1733. [Link]

-

National Center for Biotechnology Information. (n.d.). Myo-inositol trispyrophosphate. PubChem Compound Summary for CID 10439981. Retrieved from [Link]

-

JoVE. (n.d.). Visualizing and Identifying Inositol Pyrophosphate Isomers in Crystallo. Retrieved from [Link]

-

Khan Academy. (n.d.). Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018, September 10). Types Of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, April 25). Stereoisomers. YouTube. Retrieved from [Link]

Sources

- 1. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]

- 4. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stanfordchem.com [stanfordchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. droracle.ai [droracle.ai]

- 9. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. echemi.com [echemi.com]

- 12. Myo-inositol Trispyrophosphate (CAS: 623552-11-4), â¥99%, Molecular Weight 605.99 g/mol | UK Supplier [samaterials.co.uk]

- 13. rmtcnet.com [rmtcnet.com]

- 14. fis.dshs-koeln.de [fis.dshs-koeln.de]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]

- 19. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]

A Deep Dive into Myo-inositol and its Potent Derivative, Myo-inositol Trispyrophosphate: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of myo-inositol and its synthetic derivative, myo-inositol trispyrophosphate (ITPP). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple comparison to offer a comprehensive understanding of their distinct chemical properties, biological functions, and mechanisms of action. We will delve into the nuanced world of inositol signaling and contrast it with the potent, targeted effects of ITPP on hemoglobin allostery, providing not just the "what," but the critical "why" behind experimental design and application.

Part 1: Foundational Understanding: From Cellular Signaling to Systemic Oxygenation

Myo-inositol: The Ubiquitous Precursor

Myo-inositol, a carbocyclic sugar, is a fundamental component of eukaryotic cells.[1][2] It serves as a critical precursor for a vast array of signaling molecules, most notably the inositol phosphates (InsPs) and phosphatidylinositol phosphates (PtdInsPs).[2][3] The strategic phosphorylation and dephosphorylation of the myo-inositol ring by a suite of specific kinases and phosphatases create a complex signaling language that governs a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[3]

Mammalian cells acquire myo-inositol through two primary mechanisms: cellular uptake from the extracellular environment via specific transporters and de novo synthesis from glucose-6-phosphate.[3] This tight regulation of intracellular inositol levels underscores its importance in maintaining cellular homeostasis.

Myo-inositol Trispyrophosphate (ITPP): A Synthetic Allosteric Effector

In stark contrast to the broad signaling roles of its parent molecule, myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant molecule designed for a highly specific purpose: the allosteric regulation of hemoglobin.[4][5][6] ITPP reduces hemoglobin's affinity for oxygen, inducing a rightward shift in the oxygen-hemoglobin dissociation curve.[4][5][7] This enhanced oxygen release into tissues has positioned ITPP as a promising therapeutic agent for conditions characterized by hypoxia, such as cancer and cardiovascular diseases.[7]

Part 2: A Comparative Analysis: Physicochemical and Biological Properties

The distinct biological roles of myo-inositol and ITPP are rooted in their fundamental chemical and physical differences.

| Property | Myo-inositol | Myo-inositol Trispyrophosphate (ITPP) |

| Chemical Formula | C₆H₁₂O₆[1] | C₆H₁₂O₂₁P₆[5] |

| Molar Mass | 180.16 g/mol [1] | 605.98 g/mol [5] |

| Solubility | Highly soluble in water; sparingly soluble in ethanol.[1] | Highly hydrophilic and ionizes extensively in aqueous solutions.[8] |

| Primary Biological Role | Precursor for signaling molecules (inositol phosphates, phosphatidylinositols).[1] | Allosteric effector of hemoglobin, enhancing oxygen release.[4][5][6] |

| Mechanism of Action | Incorporated into signaling pathways through enzymatic phosphorylation.[3] | Binds to hemoglobin, reducing its oxygen affinity.[4][5][6] |

| Cellular Uptake | Via specific transporters (SMIT1/2, HMIT).[3] | Enters red blood cells primarily through the Band 3 anion transporter.[6][9] |

Part 3: Delving into Mechanisms: Signaling Cascades vs. Hemoglobin Modulation

The Myo-inositol Signaling Pathway

The conversion of myo-inositol into various inositol phosphates is a cornerstone of intracellular signaling. A key pathway involves the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid, by phospholipase C (PLC) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3, a soluble molecule, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions. This calcium signaling cascade orchestrates a wide range of cellular responses.

Part 4: Experimental Protocols: A Guide to In Vitro and Cellular Assays

The following protocols provide a framework for the comparative analysis of myo-inositol and ITPP. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Hemoglobin-Oxygen Affinity Assay (Oxygen Dissociation Curve)

Objective: To determine the effect of a compound (e.g., ITPP) on the oxygen-binding affinity of hemoglobin. This is quantified by the P50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated. A rightward shift in the curve (increased P50) indicates decreased oxygen affinity.

Methodology:

-

Preparation of Hemoglobin Solution:

-

Causality: Purified hemoglobin is used to isolate the direct effect of the compound on the protein, eliminating confounding variables from other red blood cell components.

-

Dilute purified human hemoglobin to a final concentration of 25 µM in a suitable buffer (e.g., TES buffer, pH 7.4). [10]

-

-

Incubation with Test Compound:

-

Causality: This step allows the compound to bind to hemoglobin and reach equilibrium.

-

Incubate the hemoglobin solution with the test compound (e.g., ITPP at various concentrations) or a vehicle control for 45 minutes at 37°C. [10]

-

-

Oxygenation and Deoxygenation:

-

Data Acquisition and Analysis:

-

Causality: Spectrophotometric monitoring of the Soret and Q bands of hemoglobin allows for real-time measurement of oxygen saturation. [10] * Continuously monitor the absorbance spectrum (400-600 nm) during deoxygenation.

-

The instrument's software will generate an oxygen dissociation curve and calculate the P50 value.

-

Cellular Uptake Assay

Objective: To quantify the uptake of myo-inositol or ITPP into cells.

Methodology:

-

Cell Culture:

-

Causality: The choice of cell line is critical. For myo-inositol, a variety of cell lines can be used. For ITPP, red blood cells or cell lines expressing the Band 3 transporter are most relevant.

-

Culture cells to near confluence in 96-well plates.

-

-

Incubation with Radiolabeled Compound:

-

Causality: Using a radiolabeled compound (e.g., ³H-myo-inositol) allows for sensitive and quantitative detection of uptake.

-

Wash the cells with an appropriate buffer (e.g., HBSS-HEPES, pH 7.4).

-

Add the radiolabeled compound to the cells and incubate for a predetermined time at 37°C. [11]To determine non-specific uptake, a parallel set of wells should include an excess of the unlabeled compound. [11]

-

-

Termination of Uptake and Cell Lysis:

-

Quantification:

-

Causality: Scintillation counting measures the amount of radioactivity within the cells, which is directly proportional to the amount of compound taken up.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Analytical Methods for Quantification in Biological Samples

Objective: To accurately measure the concentration of myo-inositol or ITPP in complex biological matrices like plasma or urine.

Methodology:

-

Sample Preparation:

-

Causality: Proper sample preparation is crucial to remove interfering substances. For ITPP, which is highly polar, solid-phase extraction (SPE) with a mixed-mode weak anion exchange resin is effective. [8][12]For myo-inositol, protein precipitation followed by centrifugation is often sufficient. [13]

-

-

Chromatographic Separation:

-

Detection:

Part 5: Future Perspectives and Conclusion

Myo-inositol and myo-inositol trispyrophosphate represent two fascinating ends of the inositol spectrum. Myo-inositol's role as a fundamental building block for cellular communication continues to be an active area of research, with implications for metabolic and neurological disorders. ITPP, on the other hand, exemplifies the power of rational drug design, offering a targeted approach to treating diseases characterized by hypoxia. The ongoing clinical trials of ITPP will be crucial in determining its therapeutic potential in humans. [7] This guide has provided a comprehensive technical overview of these two molecules, from their basic properties to detailed experimental protocols. By understanding their distinct mechanisms and the rationale behind their scientific investigation, researchers can better design their experiments and contribute to the advancement of knowledge in these exciting fields.

References

-

Inositol - Wikipedia. [Link]

-

Main intracellular signaling pathways in which myo-inositol... - ResearchGate. [Link]

-

Main metabolic pathways related to myo-inositol transformation inside... - ResearchGate. [Link]

-

Myoinositol synthesis and metabolism pathway. De novo synthesis of... | Download Scientific Diagram - ResearchGate. [Link]

-

Enhancing physicochemical and functional properties of myo-inositol in crystallization with edible sugar additives - PubMed. [Link]

-

Enhancing physicochemical and functional properties of myo-inositol in crystallization with edible sugar additives | Scilit. [Link]

-

Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method | Biochemical Journal | Portland Press. [Link]

-

Detection of myo‐inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography. [Link]

-

Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - NIH. [Link]

-

A diagram of myo-inositol synthesis from glucose 6-phosphate - ResearchGate. [Link]

-

Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography-tandem mass spectrometry - PubMed. [Link]

-

myo-Inositol trispyrophosphate - Wikipedia. [Link]

-

Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophilic interaction chromatography-tandem mass spectrometry | Request PDF - ResearchGate. [Link]

-

Chemical Properties of Myo-Inositol (CAS 87-89-8) - Cheméo. [Link]

-

ITPP increases Hb oxygen dissociation in vivo. ITPP was administrated... - ResearchGate. [Link]

-

myo-Inositol trispyrophosphate - Wikipedia. [Link]

-

Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC - NIH. [Link]

-

Regulations of myo-inositol homeostasis: Mechanisms, implications, and perspectives. [Link]

-

Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. [Link]

-

New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed. [Link]

-

Hemoglobin-O2 Affinity (p50) Testing (Oxygen Dissociation, p50, Erythrocytes) - Mayo Clinic Laboratories. [Link]

-

myo-Inositol ColorimetricMicroplate Assay Kit User Manual. [Link]

-

Schematics and principles of the oxygen dissociation assay. - ResearchGate. [Link]

-

myo-inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed. [Link]

-

myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane | Request PDF - ResearchGate. [Link]

-

myo-INOSITOL - Megazyme. [Link]

-

High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach - PubMed Central. [Link]

-

User Guide — graphviz 0.21 documentation. [Link]

-

How To Use Graphviz for SEM Models and Path Diagrams - Stas Kolenikov. [Link]

-

How to generate 2D and 3D Interaction Analysis Images for Protein-Ligand Complexes. [Link]

-

Guide to Flowcharts in Graphviz - Sketchviz. [Link]

-

A graph layout algorithm for drawing metabolic pathways. - SciSpace. [Link]

-

Drawing graphs with dot - Graphviz. [Link]

-

Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PubMed Central. [Link]

-

Molecular interactions diagram (a) 2D molecular interaction Ligplot+.... | Download Scientific Diagram - ResearchGate. [Link]

Sources

- 1. Inositol - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Inositol | 87-89-8 [chemicalbook.com]

- 5. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]

- 6. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rmtcnet.com [rmtcnet.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effect of Myo-Inositol Trispyrophosphate (ITPP) on the Oxygen-Hemoglobin Dissociation Curve

Abstract

Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has garnered significant interest in the fields of drug development and clinical research. By binding to hemoglobin, ITPP reduces its affinity for oxygen, inducing a rightward shift in the oxygen-hemoglobin dissociation curve. This guide provides a comprehensive technical overview of the mechanism of action of ITPP, its physiological consequences, and detailed protocols for its experimental validation. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply ITPP's unique properties in therapeutic contexts aimed at mitigating tissue hypoxia.

Introduction: The Challenge of Tissue Hypoxia and the Role of Hemoglobin

Inadequate oxygen delivery to tissues, or hypoxia, is a critical pathophysiological component of numerous diseases, including cancer, cardiovascular disorders like heart failure, and ischemia.[1] The primary carrier of oxygen in the blood is hemoglobin (Hb), a protein within red blood cells (RBCs) that exhibits cooperative binding with oxygen. The relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen is described by the oxygen-hemoglobin dissociation curve (ODC). The position of this curve is a crucial determinant of oxygen delivery; a shift to the right indicates a lower oxygen affinity, promoting the release of oxygen from hemoglobin into peripheral tissues.[2]

Nature's own allosteric effector, 2,3-bisphosphoglycerate (2,3-BPG), modulates this process by binding to deoxyhemoglobin and stabilizing its low-affinity "tense" (T-state), thereby facilitating oxygen release.[3] Myo-inositol trispyrophosphate (ITPP) is a synthetic molecule designed to mimic and enhance this effect.[4] Unlike its precursor, inositol hexaphosphate (IP6), ITPP can permeate the red blood cell membrane, making it a viable therapeutic agent for systemic administration.[4][5] This guide will delve into the molecular interactions and the profound physiological impact of ITPP's ability to modulate hemoglobin's function.

Molecular Mechanism of ITPP Action

ITPP's primary mechanism involves its function as an allosteric modulator of hemoglobin.[6] Upon entering the erythrocyte, a process mediated by the band 3 anion transporter, ITPP binds to the same central pocket within the hemoglobin tetramer as the endogenous effector, 2,3-BPG.[7][8] This binding stabilizes the deoxygenated T-state conformation of hemoglobin.[3]

The stabilization of the T-state has a critical consequence: it lowers hemoglobin's affinity for oxygen.[4] This means that for any given partial pressure of oxygen in the tissues, more oxygen will be released from hemoglobin. This effect is quantified as an increase in the P50 value, which is the pO2 at which hemoglobin is 50% saturated.[9] A higher P50 value corresponds to a rightward shift of the oxygen-hemoglobin dissociation curve.[10] This shift enhances the unloading of oxygen in tissues, particularly in hypoxic environments where the demand for oxygen is greatest, without significantly impairing oxygen uptake in the lungs.[1][11]

Experimental Validation: Protocols and Methodologies

Evaluating the effect of ITPP requires precise in vitro and in vivo experimental setups. The following protocols are designed to be self-validating by including necessary controls and clear endpoints.

In Vitro Analysis of the Oxygen-Hemoglobin Dissociation Curve

This protocol details the measurement of the ODC in whole blood samples treated with ITPP using a dedicated analyzer.

Rationale: The primary goal is to quantify the shift in P50 induced by ITPP. Using a specialized instrument like a Hemox™ Analyzer or similar systems provides a controlled, automated method for generating the full dissociation curve.[11][12]

Step-by-Step Protocol:

-

Sample Preparation:

-

Collect fresh whole blood (e.g., murine or human) in heparinized tubes.

-

Divide the blood into aliquots for different ITPP concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM) and a vehicle control (saline).

-

Prepare ITPP stock solutions in a physiologically compatible buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add the appropriate volume of ITPP stock or vehicle to each blood aliquot.

-

-

Incubation:

-

Incubate the samples at 37°C for a minimum of 45 minutes to allow for ITPP to permeate the red blood cells and equilibrate with hemoglobin.[7]

-

Causality Insight: Incubation is critical for the membrane-permeant ITPP to enter the erythrocytes via the Band 3 transporter and exert its intracellular effect.[8]

-

-

Measurement of the ODC:

-

Calibrate the Hemox™ Analyzer according to the manufacturer's instructions.

-

Introduce a small, precise volume (typically 50 µL) of the treated blood sample into the measurement cuvette containing an antifoaming agent in a buffer system.

-

The instrument will first fully oxygenate the sample by bubbling with compressed air and then deoxygenate it by bubbling with pure nitrogen.[13]

-

During deoxygenation, the instrument continuously measures the pO2 with a Clark electrode and the hemoglobin saturation via dual-wavelength spectrophotometry, plotting the ODC in real-time.[12]

-

-

Data Analysis:

-

The analyzer's software will automatically calculate the P50 value from the generated curve.

-

Record the P50, Hill's coefficient, and the full curve data for each sample.

-

Compare the P50 values of the ITPP-treated groups to the control group. A statistically significant increase in P50 confirms a rightward shift.

-

In Vivo Assessment in Animal Models

This protocol outlines a method to determine the effect of systemically administered ITPP on blood oxygen affinity and tissue oxygenation in a murine model.

Rationale: In vivo studies are essential to confirm that ITPP is effective following systemic administration and to measure its physiological impact on tissue oxygenation.[5] This bridges the gap between molecular action and therapeutic potential.

Step-by-Step Protocol:

-

Animal Dosing:

-

Blood Sampling and Analysis:

-

At a predetermined time point post-administration (e.g., 18-24 hours), collect blood samples via cardiac puncture or from the retro-orbital sinus into heparinized tubes.[11]

-

Causality Insight: The 18-24 hour time point is chosen based on pharmacokinetic studies to ensure ITPP has reached effective concentrations within the red blood cells.

-

Immediately analyze the whole blood for its ODC and P50 value using the in vitro protocol described in Section 3.1.

-

-

Tissue Oxygenation Measurement (Optional but Recommended):

-

To directly measure the functional consequence of the P50 shift, assess tissue oxygen levels.

-

Techniques like electron paramagnetic resonance (EPR) oximetry can be used to measure local pO2 in specific tissues (e.g., tumors, muscle) over time following ITPP administration.[8]

-

This provides direct evidence that the rightward shift in the ODC translates to enhanced oxygen availability at the tissue level.[14]

-

-

Data Analysis:

-

Compare the P50 values from ITPP-treated animals with the control group.

-

If tissue oxygenation was measured, compare the pO2 levels between groups.

-

Correlate the dose of ITPP administered with the magnitude of the P50 shift and the increase in tissue pO2.

-

Quantitative Data and Expected Outcomes

Studies have consistently demonstrated a dose-dependent effect of ITPP on the P50 value. The following table summarizes representative data from in vivo murine studies.

| ITPP Dose (i.p.) | Mean P50 (mmHg) | % Increase in P50 vs. Control | Reference |

| Control (Saline) | 37.3 ± 1.5 | 0% | [11] |

| 1 g/kg | ~45.5 | ~22% | [5][11] |

| 2 g/kg | ~51.1 | ~37% | [5][11] |

| High Dose (~3 g/kg) | ~51.0 | ~31% | [6][15] |

Interpretation of Results:

-

A significant, dose-dependent increase in P50 is the expected outcome, confirming ITPP's efficacy as a right-shifting agent.[5]

-

Importantly, ITPP typically has little to no effect on maximal oxygen saturation at high pO2 levels (e.g., >100 mmHg), indicating that oxygen loading in the lungs is not compromised.[11]

-

The physiological consequence of this P50 shift is enhanced oxygen release. This has been shown to improve exercise capacity in mice with heart failure and increase oxygenation in hypoxic tumors, making them more susceptible to radiation therapy.[5][14]

Therapeutic Implications and Drug Development

The ability of ITPP to increase oxygen delivery to tissues opens up a wide range of therapeutic possibilities.

-

Oncology: By alleviating tumor hypoxia, ITPP can enhance the efficacy of conventional treatments like radiotherapy and certain chemotherapies that are dependent on the presence of oxygen.[14][16]

-

Cardiovascular Disease: In conditions like heart failure, where oxygen delivery is compromised due to low cardiac output, ITPP can improve tissue oxygenation and has been shown to increase exercise capacity in animal models.[1][5]

-

Ischemic Conditions: ITPP could potentially be used to protect tissues from damage in cases of stroke or myocardial infarction by improving oxygen supply.

From a drug development perspective, the high selectivity of ITPP for red blood cells, due to its transport via the Band 3 protein, is a major advantage, potentially minimizing off-target effects.[7] The compound, designated OXY111A, has been investigated in clinical trials, underscoring its therapeutic potential.[17]

Conclusion

Myo-inositol trispyrophosphate is a potent allosteric effector of hemoglobin that effectively shifts the oxygen-hemoglobin dissociation curve to the right. This action enhances oxygen delivery to tissues, providing a promising therapeutic strategy for a variety of hypoxia-related pathologies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of ITPP. As research continues, ITPP and similar molecules may become invaluable tools in the clinical management of diseases characterized by insufficient tissue oxygenation.

References

-

Oknińska, M., Mackiewicz, U., Zajda, K., Kieda, C., & Mączewski, M. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]

-

Mackiewicz, U., et al. (2022). Impact of myo-inositol trispyrophosphate (ITPP) on in vitro oxygen... ResearchGate. [Link]

-

Stüben, G., Thews, O., & Vaupel, P. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics, 110(4), 1149-1160. [Link]

-

Biolo, A., et al. (2009). ITPP increases Hb oxygen dissociation in vivo. ResearchGate. [Link]

-

Zellmer, S., et al. (2018). The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice. Journal of the National Cancer Institute, 110(11), 1239-1249. [Link]

-

Duarte, C. D., et al. (2013). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. Chemistry & Biology, 20(9), 1126-1136. [Link]

-

Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), e0285318. [Link]

-

Biolo, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(6), 1926-1929. [Link]

-

Wikipedia. (n.d.). myo-Inositol trispyrophosphate. Wikipedia. [Link]

-

Colucci, W. S., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed. [Link]

-

AK Lectures. (n.d.). Effect of 2,3-BPG on Hemoglobin. AK Lectures. [Link]

-

Martin, L. (2023). Physiological modulation of the p50 and its relevance to peripheral oxygen delivery. UCL Discovery. [Link]

-

Head, C. A., et al. (1997). How does one experimentally obtain a hemoglobin-oxygen dissociation curve?. ResearchGate. [Link]

-

Circulation. (2008). Decreasing Hemoglobin Oxygen Affinity With Inositol Tripyrophosphate (itpp) Increases Maximal Exercise Capacity In Mice With Severe Heart Failure. Circulation, 118(Suppl_18), S_1002. [Link]

-

Nelson, M. G., et al. (1981). Determination of the Oxygen Dissociation Curve and P50 of Whoie Blood. ResearchGate. [Link]

Sources

- 1. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. aklectures.com [aklectures.com]

- 4. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]

- 9. What is <em>p</em>50 [acutecaretesting.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biology.stackexchange.com [biology.stackexchange.com]

- 14. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]

The Role of Myo-Inositol Trispyrophosphate (ITPP) in Enhancing Tissue Oxygenation: A Technical Guide for Researchers

Abstract

Hypoxia, a state of inadequate oxygen supply to tissues, is a critical pathophysiological component of numerous diseases, including cancer, cardiovascular disorders, and ischemic conditions. Myo-inositol trispyrophosphate (ITPP), a synthetic, membrane-permeant allosteric effector of hemoglobin, has emerged as a promising therapeutic agent capable of directly addressing tissue hypoxia. This technical guide provides an in-depth exploration of ITPP's mechanism of action, its physiological effects on tissue oxygenation, and detailed experimental protocols for its preclinical evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of ITPP, offering a robust framework for investigating its therapeutic potential.

Introduction: The Challenge of Tissue Hypoxia and the Promise of ITPP

Efficient oxygen delivery from the lungs to peripheral tissues is fundamental for cellular respiration and overall physiological function. This process is primarily mediated by hemoglobin (Hb) within red blood cells (RBCs). However, in various pathological states, the demand for oxygen outstrips the supply, leading to tissue hypoxia. Hypoxia is a key driver of disease progression, contributing to tumor growth and metastasis, cardiac and neuronal cell death, and inflammation.

Therapeutic strategies to combat hypoxia have historically focused on increasing oxygen supply through methods like hyperbaric oxygen therapy or enhancing blood flow. However, these approaches have limitations. A more targeted approach involves modulating the oxygen-carrying capacity of hemoglobin itself. Myo-inositol trispyrophosphate (ITPP) represents a novel strategy that directly enhances the release of oxygen from hemoglobin in hypoxic tissues.[1][2] ITPP is a synthetic derivative of phytic acid that can permeate the red blood cell membrane and act as an allosteric regulator of hemoglobin.[3][4] By reducing hemoglobin's affinity for oxygen, ITPP facilitates oxygen offloading precisely where it is most needed, offering a targeted approach to alleviate tissue hypoxia.[5][6]

Molecular Mechanism of Action: ITPP as an Allosteric Modulator of Hemoglobin

The ability of ITPP to enhance tissue oxygenation is rooted in its specific interaction with hemoglobin. Unlike endogenous allosteric effectors such as 2,3-bisphosphoglycerate (2,3-BPG), ITPP is a membrane-permeant molecule, allowing it to enter red blood cells and exert its effects.[7][8]

Entry into Red Blood Cells

ITPP's journey to its target begins with its transport across the red blood cell membrane. This process is not one of simple diffusion but is mediated by the band 3 anion exchanger protein, a major transmembrane protein in erythrocytes.[8][9] This selective uptake mechanism contributes to ITPP's targeted action within RBCs.[8] The inhibition of ITPP uptake by known band 3 inhibitors like DIDS (4,4'-diisothiocyanato-stilbene-2,2'-disulfonate) provides strong evidence for this transport pathway.[8]

Allosteric Regulation of Hemoglobin

Once inside the red blood cell, ITPP binds to the allosteric site of hemoglobin, the same pocket that binds 2,3-BPG.[9] This binding preferentially stabilizes the "tense" (T) conformational state of hemoglobin, which has a lower affinity for oxygen.[10] The consequence of this stabilization is a rightward shift in the oxyhemoglobin dissociation curve.[1][3] This shift means that for any given partial pressure of oxygen (pO2), hemoglobin will release more of its bound oxygen.[11] This enhanced oxygen release is particularly pronounced in hypoxic tissues where the pO2 is already low.[1]

Signaling Pathway of ITPP Action

Caption: ITPP enters the red blood cell via the Band 3 transporter and allosterically modulates hemoglobin, promoting oxygen release.

Physiological Effects and Therapeutic Potential

The molecular action of ITPP translates into significant physiological effects, primarily the enhancement of tissue oxygenation. This has profound implications for a range of hypoxia-dependent diseases.

Increased Tissue Oxygen Partial Pressure (pO2)

Numerous preclinical studies have demonstrated that systemic administration of ITPP leads to a measurable increase in tissue oxygen levels. In mouse models, intraperitoneal injection of ITPP resulted in a dose-dependent increase in the pO2 at which hemoglobin is 50% saturated (p50), with a maximal increase of 31%.[11] This biochemical change was accompanied by a significant increase in maximal exercise capacity, both in healthy mice and in those with heart failure.[11] In tumor models, ITPP administration has been shown to increase tumor pO2 levels by 10-20 mm Hg, shifting hypoxic regions towards normoxia.[2][12] This reoxygenation effect creates a "therapeutic window" that can enhance the efficacy of conventional cancer therapies like radiation and chemotherapy, which are often limited by tumor hypoxia.[13][14]

Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α)

A key downstream consequence of ITPP-mediated tissue reoxygenation is the suppression of Hypoxia-Inducible Factor-1α (HIF-1α).[7] HIF-1α is a master transcriptional regulator of the cellular response to hypoxia, promoting angiogenesis, anaerobic metabolism, and cell survival. While crucial for physiological adaptation, chronic HIF-1α activation in pathological conditions like cancer can drive disease progression.[7] Studies have shown that ITPP administration decreases the expression of HIF-1α mRNA in the myocardium of mice.[11] In cancer models, ITPP-induced reduction of HIF-1α expression by vascular endothelial cells contributes to its anti-tumor effects.[7][9]

Therapeutic Applications

The ability of ITPP to counteract hypoxia has positioned it as a promising therapeutic candidate for a variety of diseases:

-

Cancer: By alleviating tumor hypoxia, ITPP can enhance the efficacy of radiotherapy and certain chemotherapies.[13][15] It has also been shown to have intrinsic anti-cancer properties by normalizing tumor vasculature.[5][16]

-

Cardiovascular Diseases: In preclinical models of heart failure and myocardial infarction, ITPP has been shown to improve cardiac function and exercise capacity.[7][11][17] It can also prevent adverse ventricular remodeling following a heart attack.[1]

-

Ischemic Conditions: The enhanced oxygen delivery mediated by ITPP could be beneficial in treating various ischemic injuries.

| Preclinical Study | Model | Key Findings | Reference |

| Enhanced Exercise Capacity | Normal and heart failure mice | Dose-dependent increase in Hb p50 and maximal exercise capacity. | [11] |

| Myocardial Infarction | Rat model | Prevention of post-MI left ventricular dilation and impaired contractility. | [7] |

| Tumor Oxygenation | Rodent tumor models | Increased tumor pO2 and enhanced response to radiation therapy. | [5][13] |

| Pulmonary Hypertension | Rat model | Alleviation of myocardial hypoxia and prevention of right ventricular remodeling. | [1] |

Experimental Protocols for Preclinical Evaluation

To rigorously assess the efficacy of ITPP in a research setting, a combination of in vitro and in vivo experimental approaches is necessary.

In Vitro Assessment of Hemoglobin-Oxygen Affinity

The primary mechanism of ITPP can be validated by measuring its effect on the oxyhemoglobin dissociation curve.

Objective: To determine the effect of ITPP on the p50 of purified hemoglobin or whole blood.

Materials:

-

Purified hemoglobin or fresh whole blood

-

Myo-inositol trispyrophosphate (ITPP)

-

Hemox-Analyzer or similar instrument

-

Appropriate buffers (e.g., TES buffer)

Procedure:

-

Prepare solutions of purified hemoglobin (e.g., 25 µM tetramer) in a suitable buffer.[9]

-

Incubate the hemoglobin solution with varying concentrations of ITPP at 37°C for a specified time (e.g., 45 minutes).[9]

-

Oxygenate the samples with compressed air for a set duration (e.g., 10 minutes) within the Hemox-Analyzer.[9]

-

Generate the oxyhemoglobin dissociation curve and determine the p50 value for each ITPP concentration.

-

A rightward shift in the curve and an increase in the p50 value indicate a decrease in hemoglobin's oxygen affinity.

In Vivo Measurement of Tissue Oxygenation

Directly measuring the effect of ITPP on tissue oxygen levels in animal models is crucial for demonstrating its physiological relevance.

Objective: To quantify changes in tissue pO2 in response to ITPP administration.

Methodology: Electron Paramagnetic Resonance (EPR) Oximetry

EPR oximetry is a highly sensitive method for in vivo pO2 measurements.[2][12]

Materials:

-

Animal model (e.g., tumor-bearing mice)

-

Myo-inositol trispyrophosphate (ITPP) for injection

-

Implantable oxygen sensor (e.g., OxyChip)

-

EPR spectrometer

Procedure:

-

Implant the oxygen sensor into the tissue of interest (e.g., tumor) in the anesthetized animal.[12]

-

Allow for a recovery period and baseline pO2 measurements.

-

Administer ITPP systemically (e.g., intraperitoneal or intravenous injection).

-

Perform serial EPR measurements to monitor the local pO2 over time.

-

Compare the pO2 values before and after ITPP administration to determine the extent and duration of reoxygenation.[2][12]

Preclinical Evaluation Workflow

Caption: A typical workflow for the preclinical evaluation of ITPP, from in vitro validation to in vivo efficacy studies.

Challenges and Future Directions

While ITPP holds considerable promise, several challenges need to be addressed for its successful clinical translation. These include optimizing its formulation and delivery to improve bioavailability and understanding its long-term safety profile. The pharmacokinetics of ITPP, particularly its relatively short plasma half-life, may necessitate the development of sustained-release formulations for chronic conditions.[18]

Future research should focus on elucidating the full spectrum of ITPP's molecular interactions and its effects on various cell types beyond red blood cells. Clinical trials are underway to evaluate the safety and efficacy of ITPP in cancer patients, and the results of these studies will be critical in determining its future role in medicine.[1][19] The ability of ITPP to create an "oxygen therapeutic window" makes it an attractive candidate for combination therapies, potentially enhancing the efficacy of a wide range of treatments that are currently limited by tissue hypoxia.[15]

Conclusion

Myo-inositol trispyrophosphate is a novel and potent modulator of hemoglobin-oxygen affinity with a clear mechanism of action that leads to enhanced tissue oxygenation. Its ability to permeate red blood cells and allosterically regulate hemoglobin provides a targeted approach to combating hypoxia in a variety of disease states. The robust preclinical data supporting its efficacy in cancer and cardiovascular disease models, coupled with ongoing clinical investigations, underscore the significant therapeutic potential of ITPP. This technical guide provides a comprehensive foundation for researchers to explore and harness the unique properties of ITPP in the development of new and effective treatments for hypoxia-driven diseases.

References

-

Biolo, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(5), 1926-1931. [Link]

-

Oknińska, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(4), 2272-2283. [Link]

-

Wikipedia. (n.d.). myo-Inositol trispyrophosphate. [Link]

-

Duarte, C. D., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem, 11(18), 2543-2548. [Link]

-

Fylaktakidou, K. C., et al. (2005). Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin. Bioorganic & Medicinal Chemistry Letters, 15(7), 1819-1822. [Link]

-

ResearchGate. (n.d.). myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. [Link]

-

Le Dret, L., et al. (2019). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine, 23(2), 1035-1045. [Link]

-

Oknińska, M., et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]

-

PubMed. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. [Link]

-

ResearchGate. (n.d.). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. [Link]

-

MD Anderson Cancer Center OpenWorks. (n.d.). Measuring the Effect of ITPP on Tumor Hypoxia with Multispectral Optoacoustic Tomography. [Link]

-

Pruschy, M., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics, 110(4), 1231-1243. [Link]

-

ResearchGate. (n.d.). Long-term impact of ITPP on hypoxic response and tumor vasculature in.... [Link]

-

ResearchGate. (n.d.). Effect of ITPP treatment (2 g/kg once daily for 2 days) on tumour.... [Link]

-

Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLoS ONE, 18(5), e0285318. [Link]

-

PubMed. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)-Local pO2 study in murine tumors. [Link]

-

Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLoS ONE, 18(5), e0285318. [Link]

-

ResearchGate. (n.d.). (PDF) Modulation of the Oxygenation State and Intracellular pH of Erythrocytes by Inositol‐Trispyrophosphate Investigated by P NMR Study of 2,3‐DPG. [Link]

-

ResearchGate. (n.d.). *Impact of ITPP on oxygen consumption rate in vitro. P. [Link]

-

Dr.Oracle. (n.d.). Is myo-inositol (myo-inositol) effective in increasing oxygen levels?. [Link]

-

Dr.Oracle. (n.d.). What is the time frame for Inositol Triphosphate (ITPP) to take effect?. [Link]

-

PubMed. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. [Link]

-

ResearchGate. (n.d.). ITPP restores exercise capacity in mice with severe heart failure.... [Link]

-

ResearchGate. (n.d.). Fig. 1 Study setup and pharmacokinetics. a Schema of study flow with.... [Link]

-

UMBRELLA Labs. (n.d.). ULB-Article-08_2024-01-ITPP (WM). [Link]

-

Bizzarri, M., et al. (2016). Pharmacodynamics and pharmacokinetics of inositol(s) in health and disease. Expert Opinion on Drug Metabolism & Toxicology, 12(10), 1181-1196. [Link]

-

NCBI Bookshelf. (n.d.). Measurement of Oxygen - Regulation of Tissue Oxygenation. [Link]

Sources

- 1. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)-Local pO2 study in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]

- 4. Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pnas.org [pnas.org]

- 12. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. researchgate.net [researchgate.net]

The Architecture of Breath: A Technical Guide to the Historical Development of Hemoglobin Allosteric Effectors

Foreword

For researchers, clinicians, and drug developers, hemoglobin is more than just the molecule that colors blood red; it is a masterclass in biological engineering. Its ability to bind oxygen in the lungs and release it in the tissues is not a simple equilibrium but a finely tuned, dynamic process governed by the principles of allostery. This guide navigates the historical and scientific journey of understanding the molecules that modulate hemoglobin's function—the allosteric effectors. From naturally occurring phosphates to rationally designed synthetic compounds, we will explore the foundational discoveries, the experimental frameworks used to validate them, and the translation of this knowledge into therapeutic innovation. This document is structured not as a rigid review, but as a narrative of scientific discovery, designed to provide not just the "what," but the critical "how" and "why" that has propelled this field forward.

Foundational Concepts: The Two-State Model and the Dawn of Allostery

The story of hemoglobin's allosteric effectors begins with the fundamental understanding of its structure and cooperative oxygen-binding behavior. The groundbreaking work of Max Perutz and John Kendrew in the late 1950s, which elucidated the three-dimensional structures of hemoglobin and myoglobin through X-ray crystallography, was a monumental achievement that earned them the 1962 Nobel Prize in Chemistry.[1] This structural insight revealed a tetrameric protein composed of two alpha-beta dimers. It laid the groundwork for understanding how a protein could exhibit a sigmoidal oxygen-binding curve, a hallmark of positive cooperativity, where the binding of one oxygen molecule increases the affinity of the remaining heme sites for oxygen.

This cooperative behavior is best explained by the Monod-Wyman-Changeux (MWC) "two-state" model of allostery, proposed in 1965.[2] This model posits that hemoglobin exists in a dynamic equilibrium between two distinct quaternary conformations:

-

The T (Tense) State: Characterized by low oxygen affinity. This state is stabilized by a network of salt bridges between the subunits.

-